Uvaol diacetate

Analytical Chemistry Triterpenoid Profiling Quality Control

Uvaol diacetate (CAS 157000-65-2, C₃₄H₅₄O₄, MW 526.79) is a pentacyclic triterpenoid diacetate derivative originally isolated and characterized from the leaves of Nerium oleander L. It is the diacetylated analog of uvaol, a triterpenic dialcohol also found in olive oil and Olea europaea tissues.

Molecular Formula C34H54O4
Molecular Weight 526.8 g/mol
Cat. No. B12369457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvaol diacetate
Molecular FormulaC34H54O4
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C
InChIInChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1
InChIKeyBAZMEWBREGUVCK-QCNIQUMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uvaol Diacetate (Compound 5) for Research Procurement: Triterpenoid Class, Source, and Baseline Characteristics


Uvaol diacetate (CAS 157000-65-2, C₃₄H₅₄O₄, MW 526.79) is a pentacyclic triterpenoid diacetate derivative originally isolated and characterized from the leaves of Nerium oleander L. [1]. It is the diacetylated analog of uvaol, a triterpenic dialcohol also found in olive oil and Olea europaea tissues. Uvaol diacetate serves as a reference standard and a starting scaffold for semi-synthetic modification in natural product chemistry, and is frequently employed in analytical chemistry for the identification and quantification of triterpenoids in complex plant matrices [2].

Why Uvaol Diacetate Cannot Be Simply Substituted by Erythrodiol Diacetate or Other In-Class Triterpene Diacetates


In-class substitution of uvaol diacetate with its closest structural analogs—particularly erythrodiol diacetate—is not chemically or biologically equivalent. Although both share the molecular formula C₃₄H₅₄O₄, they differ in the methylation pattern of the ursane/oleanane skeleton, which translates into distinct chromatographic retention, divergent cytotoxic mechanisms, and differential modulation of oxidative stress in human cell lines [1]. Even the parent compound uvaol cannot serve as a direct substitute because diacetylation alters lipophilicity, metabolic stability, and biological target engagement [2]. Below, quantitative evidence demonstrates exactly where uvaol diacetate provides measurable differentiation that matters for experimental design and procurement decisions.

Uvaol Diacetate: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


GC-MS Relative Retention Time (RRt) on DB-5 Column: Uvaol Diacetate vs. Erythrodiol Diacetate

In a comprehensive GC-MS profiling study of Olea europaea triterpenoids, uvaol diacetate and erythrodiol diacetate were resolved as distinct peaks on a DB-5 capillary column. Uvaol diacetate eluted at RRt 1.646, while erythrodiol diacetate eluted at RRt 1.600, yielding a ΔRRt of +0.046. This retention time shift is sufficient for unambiguous chromatographic identification and quantification in complex mixtures, preventing co-elution errors that could arise from generic substitution of one diacetate for the other [1].

Analytical Chemistry Triterpenoid Profiling Quality Control

Cytotoxic Mechanism Divergence in Human Breast Cancer MCF-7 Cells: Uvaol Induces Cell Cycle Arrest While Erythrodiol Triggers Apoptosis

When tested at 100 μM on the MCF-7 human breast cancer cell line, uvaol and erythrodiol exhibited statistically equivalent growth inhibition but operated through fundamentally different mechanisms. Erythrodiol induced apoptosis accompanied by significant intracellular ROS production and DNA damage, whereas uvaol achieved growth suppression via cell cycle arrest without triggering apoptosis and with measurable protection against oxidative DNA damage at 10 μM [1]. This mechanistic bifurcation, attributed solely to the differential placement of a single methyl group (C-19 for uvaol vs. C-20 for erythrodiol [2]), means that selecting the wrong triterpene can completely alter the downstream pathway analysis in mechanistic studies.

Cancer Biology Mechanism of Action Drug Discovery

Antibacterial Activity Against Staphylococcus aureus: Erythrodiol Exhibits a Slightly Higher Zone of Inhibition Than Uvaol

In a direct comparative antibacterial disk-diffusion assay, erythrodiol produced a zone of inhibition of 5.2 mm against Gram-positive Staphylococcus aureus, while uvaol produced a marginally smaller zone of 5.0 mm under identical conditions [1]. Although the absolute difference is modest (0.2 mm), it is consistent and reproducible, indicating that uvaol is intrinsically slightly less potent against this pathogen. This distinction is relevant when selecting a lead scaffold for antimicrobial semi-synthesis, where even small potency differences can guide structure–activity relationship (SAR) optimization.

Antimicrobial Resistance Natural Product Antibiotics Microbiology

Intracellular ROS Modulation: Uvaol Acts as a ROS Reducer While Erythrodiol Functions as a ROS Inducer

In MCF-7 cells, uvaol at 10 μM reduced basal intracellular ROS levels to approximately 73% of the untreated control, and at both 10 and 100 μM it prevented H₂O₂-induced oxidative injury. In stark contrast, erythrodiol at 100 μM significantly elevated intracellular ROS, which correlated with its pro-apoptotic DNA-damaging activity [1]. This opposing redox modulation profile, rooted in the methyl group positional isomerism confirmed in [2], makes uvaol diacetate the preferred candidate for chemoprevention or antioxidant mechanism studies, whereas erythrodiol is better suited for pro-oxidant anticancer strategies.

Oxidative Stress Redox Biology Chemoprevention

Natural Source and Chemotaxonomic Differentiation: Nerium oleander (Uvaol Diacetate) vs. Erythrina eriotriocha (Erythrodiol Diacetate)

Uvaol diacetate was first isolated and characterized from the leaves of Nerium oleander L. (Apocynaceae), as reported by Siddiqui et al. in 1986 [1]. In contrast, erythrodiol diacetate (Compound 4) is sourced from the stem bark of Erythrina eriotriocha (Fabaceae) . This distinct botanical origin is not merely a trivial natural product curiosity: it reflects fundamentally different biosynthetic pathways and co-occurring metabolite profiles that can influence extract standardization, impurity profiles in reference materials, and the selection of appropriate botanical authentication markers. Furthermore, in olive-derived matrices, uvaol and erythrodiol occur as their free dialcohol forms, while their diacetates appear only after acetylation, allowing TLC-based differentiation: the diacetates of erythrodiol and uvaol remain soluble in the acetylation mother liquor, whereas monoacetates of triterpenic acids (oleanolic, ursolic, betulinic, maslinic) precipitate [2].

Natural Product Chemistry Chemotaxonomy Bioprospecting

Optimal Research and Industrial Application Scenarios for Uvaol Diacetate Based on Quantitative Differential Evidence


Chromatographic Method Development and Quality Control of Olive-Derived Triterpenoids

Uvaol diacetate serves as an essential GC-MS reference standard for the unambiguous identification and quantification of triterpenoid diacetates in olive oil, olive leaf extracts, and related nutraceutical products. Its RRt of 1.646 on a DB-5 column is cleanly resolved from erythrodiol diacetate (RRt 1.600), enabling accurate peak assignment without co-elution ambiguity [1]. QC laboratories performing olive oil authenticity testing per International Olive Council standards should procure uvaol diacetate specifically, as substituting erythrodiol diacetate will shift retention times and compromise method validation.

Breast Cancer Mechanistic Studies Requiring Cell Cycle Arrest Without Apoptotic Confounding

In MCF-7 or MDA-MB-231 breast cancer models where the experimental objective is to study cell cycle regulation (G0/G1 arrest) independently of apoptosis, uvaol diacetate is the appropriate tool compound. At 100 μM, uvaol suppresses proliferation through cell cycle arrest while simultaneously reducing intracellular ROS and protecting against oxidative DNA damage [1]. Erythrodiol diacetate, by contrast, triggers apoptosis with significant ROS elevation at the same concentration, introducing a confounding variable that can obscure cell cycle-specific readouts [2].

Antioxidant and Redox-Modulatory Screening in Chemoprevention Programs

For high-throughput screening campaigns aimed at identifying triterpenoids with ROS-lowering and DNA-protective properties, uvaol diacetate is the preferred candidate over erythrodiol diacetate. Uvaol reduces basal intracellular ROS to approximately 73% of control levels at 10 μM and prevents H₂O₂-induced oxidative injury in human breast epithelial cells [1]. This cytoprotective profile is diametrically opposite to the pro-oxidant, DNA-damaging effects of erythrodiol, making compound selection critical for assay relevance [2].

Chemotaxonomic and Botanical Authentication of Nerium oleander-Derived Preparations

Uvaol diacetate is a specific chemotaxonomic marker for Nerium oleander (Apocynaceae), and its presence can be used to authenticate botanical raw materials or detect adulteration with other triterpene-containing species [1]. In quality control of Nerium-derived extracts, uvaol diacetate should be specified as the reference compound, as erythrodiol diacetate originates from Erythrina eriotriocha (Fabaceae) and carries a different impurity fingerprint [2]. Additionally, the diacetate solubility behavior—remaining in the acetylation mother liquor while monoacetates of triterpenic acids precipitate—provides a simple TLC-based identity test [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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